Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate
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Overview
Description
Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound with the molecular formula C12H14N2O3 It is a derivative of benzoic acid and contains an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate typically involves the reaction of 2-methyl-3-nitrobenzoic acid with an imidazolidinone derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the imidazolidinone ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or imidazolidinones.
Scientific Research Applications
Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The imidazolidinone ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
- 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
- 3-Methyl-2-oxazolidinone
Uniqueness
Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring and the presence of the imidazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate |
InChI |
InChI=1S/C12H14N2O3/c1-8-9(11(15)17-2)4-3-5-10(8)14-7-6-13-12(14)16/h3-5H,6-7H2,1-2H3,(H,13,16) |
InChI Key |
BJSQNWCMSYBQMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N2CCNC2=O)C(=O)OC |
Origin of Product |
United States |
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